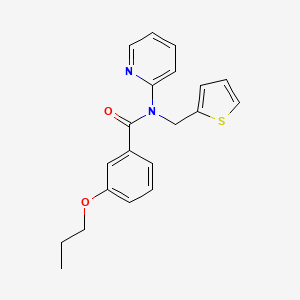
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzamide core substituted with propoxy, pyridinyl, and thiophenylmethyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propanol and a suitable catalyst.
Attachment of Pyridinyl and Thiophenylmethyl Groups: These groups can be attached through nucleophilic substitution reactions using pyridine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Interacting with DNA to influence gene expression or replication.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the propoxy group, which may affect its solubility and biological activity.
3-propoxy-N-(pyridin-2-yl)benzamide: Lacks the thiophenylmethyl group, potentially altering its chemical reactivity and pharmacological profile.
Uniqueness
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three substituents (propoxy, pyridinyl, and thiophenylmethyl) on the benzamide core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C20H20N2O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
3-propoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H20N2O2S/c1-2-12-24-17-8-5-7-16(14-17)20(23)22(15-18-9-6-13-25-18)19-10-3-4-11-21-19/h3-11,13-14H,2,12,15H2,1H3 |
InChI 键 |
OSGUCDVDHVPVPB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357889.png)
![Ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11357896.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11357900.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11357904.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11357916.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(naphthalen-1-yl)ethanone](/img/structure/B11357929.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11357931.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11357951.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B11357953.png)

![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11357960.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11357966.png)

![4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11357985.png)
